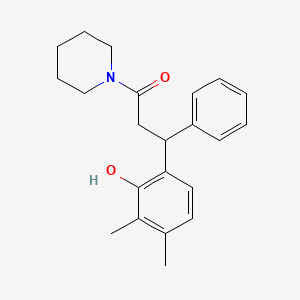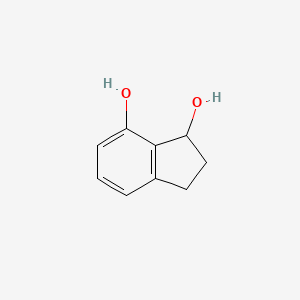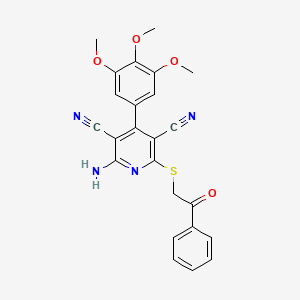
Benzo(h)naphtho(2,1,8-def)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(h)naphtho(2,1,8-def)quinoline: is a polycyclic aromatic compound with the molecular formula C19H11N . It is known for its complex structure, which includes fused benzene and quinoline rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(h)naphtho(2,1,8-def)quinoline typically involves cyclization reactions. One common method is the cyclization of 12-(o-chlorophenyl)benz[a]acridine with sodium hydroxide, which results in the formation of 10-azadibenzo[a,l]pyrene, a derivative of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(h)naphtho(2,1,8-def)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while substitution reactions may yield halogenated compounds.
Applications De Recherche Scientifique
Chemistry: Benzo(h)naphtho(2,1,8-def)quinoline is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying DNA intercalation and protein binding.
Medicine: The compound’s potential antitumor activity is of interest in medicinal chemistry. It has been investigated for its ability to inhibit NF-κB, a protein complex involved in inflammatory responses and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its polycyclic aromatic structure contributes to the stability and color properties of these materials .
Mécanisme D'action
The mechanism of action of Benzo(h)naphtho(2,1,8-def)quinoline involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Additionally, its ability to inhibit NF-κB suggests that it may interfere with signaling pathways involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Naphtho(2,1,8-def)quinoline: This compound has a similar structure but lacks the additional benzene ring present in Benzo(h)naphtho(2,1,8-def)quinoline.
1-Azapyrene: Another related compound with a similar polycyclic aromatic structure.
Uniqueness: this compound is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
82617-26-3 |
|---|---|
Formule moléculaire |
C19H11N |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-16-14(5-1)15-7-3-4-12-8-9-13-10-11-20-19(16)18(13)17(12)15/h1-11H |
Clé InChI |
SLOVSGKXWVOCHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CN=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)

![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)





![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
